1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane
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Overview
Description
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The presence of the 4-fluorophenyl group and the azepane ring in its structure makes it a unique molecule with potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane typically involves a multi-step process. One common method is the “Click” chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its high efficiency and selectivity in forming 1,2,3-triazoles .
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Synthetic Route
Step 1: Synthesis of the azide precursor.
Step 2: Synthesis of the alkyne precursor.
Step 3: CuAAC reaction to form the 1,2,3-triazole ring.
Step 4: Introduction of the 4-fluorophenyl group.
Step 5: Formation of the azepane ring.
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Reaction Conditions
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Industrial Production
Chemical Reactions Analysis
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane undergoes various chemical reactions, including:
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Oxidation
- The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
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Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution
- The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
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Common Reagents and Conditions
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Solvents: Aqueous or organic solvents depending on the reaction type.
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Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield de-fluorinated products .
Scientific Research Applications
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]azepane can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
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Uniqueness
- The presence of the 1,2,3-triazole ring and the 4-fluorophenyl group in this compound provides it with unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H17FN4O |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)triazol-4-yl]methanone |
InChI |
InChI=1S/C15H17FN4O/c16-12-5-7-13(8-6-12)20-11-14(17-18-20)15(21)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2 |
InChI Key |
LTQGWGACZXYLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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